molecular formula C13H16N2O3 B2447035 1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea CAS No. 2034252-67-8

1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea

Cat. No.: B2447035
CAS No.: 2034252-67-8
M. Wt: 248.282
InChI Key: DAGFDZWUFXZJNT-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea is an organic compound characterized by the presence of a bifuran moiety linked to an isopropylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the cyclization of furfural derivatives under acidic or basic conditions.

    Attachment of the Isopropylurea Group: The bifuran intermediate is then reacted with isopropyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylurea group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of bifuran carboxylic acids.

    Reduction: Formation of bifuran alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The isopropylurea group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: A precursor for various polymers and materials.

    Dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate): Used in the synthesis of difuran polyesters.

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea is unique due to its combined bifuran and isopropylurea structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(2)15-13(16)14-8-10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9H,8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFDZWUFXZJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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